![molecular formula C9H9Cl2NO4S B2659691 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid CAS No. 612042-78-1](/img/structure/B2659691.png)

3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

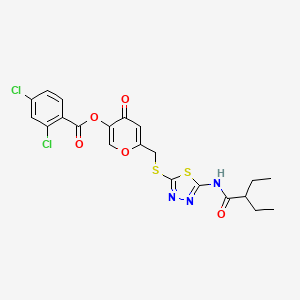

“3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO4S . It is a specialty product often used in proteomics research .

Synthesis Analysis

While specific synthesis methods for “3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid” were not found, a similar compound was synthesized by adding Na2CO3 solution to cysteine in H2O at low temperatures, followed by the addition of para-toluene sulfonyl chloride .Molecular Structure Analysis

The molecular weight of “3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid” is 298.14 g/mol . Its structure includes a propanoic acid group attached to a sulfonyl group, which is further connected to a 2,6-dichlorophenyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.14 g/mol and a complexity of 358 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 91.8 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- GABA B Receptor Antagonists Synthesis : This compound has been studied for its role in the synthesis of specific GABA B receptor antagonists. It's a weak specific antagonist of GABA at the GABAB receptor (Abbenante et al., 1997).

- Synthesis of Organic Acids : Research has been conducted on the synthesis of various organic acids, including derivatives of 3-{[(2,6-Dichlorophenyl)sulfonyl]amino}propanoic acid, and their applications in chromatography (Howe, 1960).

Biochemistry and Pharmacology

- Antiviral Activity : Derivatives of this compound have shown potential in antiviral applications. For instance, certain sulfonamide derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

- Thromboxane Receptor Antagonists : Derivatives have been synthesized as thromboxane A2 prostanoid receptor antagonists, highlighting its potential in antithromboxane therapies (Wang et al., 2014).

Material Science

- Polyelectrolytes for Fuel Cells : Novel sulfonated polyimides derived from this compound have been synthesized for use as polyelectrolytes in fuel cells, demonstrating significant proton conductivity and water stability (Fang et al., 2002).

Propriétés

IUPAC Name |

3-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c10-6-2-1-3-7(11)9(6)17(15,16)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZFPJUXLAZZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Acetyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2659609.png)

![N-(4-cyanophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659610.png)

![8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one](/img/structure/B2659612.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659616.png)

![7-Butyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2659618.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2659622.png)

![3-Bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2659623.png)

![N-[(2-Methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine](/img/structure/B2659625.png)

![(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2659627.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2659628.png)